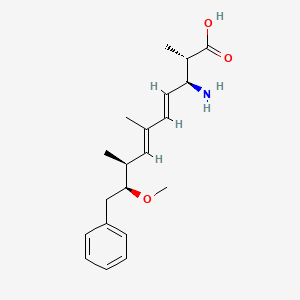

(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

Vue d'ensemble

Description

(2S,3S,4E,6E,8S,9S)-3-amino-9-méthoxy-2,6,8-triméthyl-10-phényldeca-4,6-diénoïque acide est un composé organique complexe de formule moléculaire C20H29NO3 et de masse moléculaire 331,45 g/mol . Ce composé est caractérisé par sa structure unique, qui comprend plusieurs centres chiraux et des doubles liaisons conjuguées. Il suscite un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les conditions de réaction impliquent souvent l’utilisation de catalyseurs, de groupes protecteurs et de conditions spécifiques de température et de pH pour assurer la stéréochimie et le placement des groupes fonctionnels souhaités .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de systèmes automatisés pour contrôler les paramètres de réaction. La possibilité de mettre la synthèse à l’échelle est cruciale pour produire des quantités suffisantes pour la recherche et les applications commerciales potentielles .

Analyse Des Réactions Chimiques

Oxidation Reactions

ADDA’s conjugated dienes (C4–C6 and C6–C8) are susceptible to oxidation. Key pathways include:

Research Findings :

-

Chlorination of ADDA in microcystins cleaves the conjugated dienes, reducing toxicity by >90% under pH 7–9 and 0.5–2.0 mg/L Cl₂ .

-

Ozonation generates epoxides used to study ADDA’s role in protein phosphatase inhibition .

Reduction Reactions

The amino and diene moieties participate in selective reductions:

Key Insight : Hydrogenation of ADDA’s dienes eliminates its ability to inhibit PP2A enzymes, confirming the dienes’ critical role in bioactivity .

Substitution Reactions

The amino (–NH₂) and methoxy (–OCH₃) groups undergo nucleophilic and electrophilic substitutions:

Amino Group Reactivity

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride | N-acetylated ADDA | Stability enhancement |

| Schiff base formation | Aldehydes/ketones | Imine derivatives | Conjugation with biomolecules |

Methoxy Group Reactivity

| Reaction | Reagent | Product | Note |

|---|---|---|---|

| Demethylation | BBr₃ (anhydrous) | Hydroxy derivative at C9 | Rare due to steric hindrance |

Degradation Reactions

ADDA’s stability under environmental and laboratory conditions:

Stereochemical Considerations

-

ADDA’s stereocenters (C2, C3, C8, C9) dictate reaction outcomes. For example, D-aspartic acid-derived C2/C3 stereochemistry ensures selective acylation at the amino group without racemization .

-

Epoxidation of the 4E,6E-dienes produces cis-epoxides exclusively due to steric constraints .

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Reaction |

|---|---|---|

| Conjugated dienes | 1 | Oxidation > Reduction |

| Amino group | 2 | Acylation > Schiff base formation |

| Methoxy group | 3 | Demethylation (limited) |

Applications De Recherche Scientifique

Toxicology and Environmental Science

ADDA is integral to understanding the toxicity of microcystins and nodularins produced by cyanobacteria. These toxins pose significant risks to aquatic ecosystems and human health. Research indicates that ADDA contributes to the toxic effects of these compounds by influencing cellular signaling pathways and promoting oxidative stress in cells .

Case Study: Microcystin-LR Contamination

- Background : Microcystin-LR is a potent hepatotoxin that contains ADDA. Its presence in water supplies necessitates effective remediation strategies.

- Application : Chlorination processes have been studied for their efficacy in degrading microcystin-LR by targeting the double bonds in ADDA, leading to the breakdown of the toxin .

Pharmaceutical Research

ADDA's structural characteristics make it a candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic roles in diseases related to cell signaling dysregulation.

Potential Applications :

- Cancer Therapy : Research indicates that ADDA may interact with protein phosphatases involved in cancer cell proliferation and survival pathways . By inhibiting these pathways, ADDA could serve as a lead compound in developing anticancer agents.

- Neuroprotection : Given its influence on cellular signaling, ADDA may have neuroprotective properties that warrant further investigation in neurodegenerative diseases.

Biochemical Studies

ADDA serves as a valuable tool in biochemical research for studying enzyme functions and metabolic pathways. Its unique structure allows scientists to explore interactions with various biomolecules.

Research Insights :

- Enzyme Modulation : Studies have shown that ADDA can affect serine/threonine phosphatases like PP2A, which play crucial roles in numerous cellular processes . Understanding these interactions can enhance knowledge of metabolic regulation.

Synthetic Chemistry

The synthesis of ADDA has implications for developing new chemical methodologies and understanding chiral center construction.

Synthetic Pathways :

- Recent studies have demonstrated stereocontrolled synthesis methods using chiral templates to create the complex structure of ADDA . This has implications not only for synthesizing ADDA but also for producing related compounds with potential biological activity.

Agricultural Applications

ADDA's role in plant biology is an emerging area of interest. Its presence in cyanobacterial blooms can affect agricultural water supplies and crop health.

Research Directions :

- Investigating how ADDA influences plant growth and stress responses could lead to better management practices for agricultural systems impacted by cyanobacterial toxins.

Summary Table of Applications

Mécanisme D'action

Le mécanisme d’action de (2S,3S,4E,6E,8S,9S)-3-amino-9-méthoxy-2,6,8-triméthyl-10-phényldeca-4,6-diénoïque acide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent du contexte spécifique de son utilisation, comme en chimie médicinale ou en recherche biologique .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires comprennent d’autres acides aminés et dérivés avec des doubles liaisons conjuguées et des centres chiraux. Voici quelques exemples :

- (2S,3S,4E,6E,8S,9S)-3-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-méthylbutanamido]-9-méthoxy-2,6,8-triméthyl-10-phényldeca-4,6-diénoïque acide .

Unicité

Ce qui distingue (2S,3S,4E,6E,8S,9S)-3-amino-9-méthoxy-2,6,8-triméthyl-10-phényldeca-4,6-diénoïque acide, c’est sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui lui confèrent une réactivité unique et une activité biologique potentielle.

Activité Biologique

(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (commonly referred to as Adda) is a β-amino acid that serves as a critical structural component in various biologically active compounds, particularly microcystins and nodularins produced by cyanobacteria. This article explores its biological activity, mechanisms of action, and potential applications in medicine and toxicology.

Molecular Characteristics:

- Molecular Formula: C20H29NO3

- Molecular Weight: 331.45 g/mol

- CAS Number: 126456-06-2

Structural Features:

Adda features a complex structure with multiple chiral centers and conjugated double bonds that contribute to its unique reactivity and biological properties.

Adda primarily exerts its biological effects through interactions with specific enzymes and receptors. It is known to inhibit protein phosphatases (PP1 and PP2A), which play crucial roles in cellular signaling pathways. This inhibition can lead to various cellular responses, including apoptosis and disruption of normal cellular functions.

Toxicological Implications

As a component of microcystins, Adda is associated with significant toxicity in aquatic environments. Microcystins can cause hepatotoxicity in animals and humans upon exposure. The structural diversity of microcystins, influenced by the presence of Adda, affects their toxicity levels significantly.

Research Findings

Recent studies have highlighted the following aspects of Adda's biological activity:

- Inhibition of Protein Phosphatases:

- Environmental Impact:

- Potential Therapeutic Applications:

Case Study 1: Hepatotoxicity Assessment

A study conducted on mice exposed to microcystin-LR (which contains Adda) demonstrated significant liver damage characterized by increased liver enzymes and histopathological changes. The study concluded that the presence of Adda was crucial for the hepatotoxic effects observed .

Case Study 2: Environmental Monitoring

Research on water samples from lakes affected by cyanobacterial blooms showed a direct correlation between the concentration of Adda and the incidence of liver-related illnesses in local populations. This highlights the importance of monitoring Adda levels as an indicator of water safety .

Comparative Analysis

To understand the uniqueness of Adda compared to other amino acids and derivatives, a comparison table is provided below:

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| Adda | Adda Structure | Inhibits PP1/PP2A | High |

| Microcystin-LR | Contains Adda | Hepatotoxicity | Very High |

| Nodularin | Similar structure to microcystins | Inhibits PP1/PP2A | High |

Propriétés

Numéro CAS |

126456-06-2 |

|---|---|

Formule moléculaire |

C20H29NO3 |

Poids moléculaire |

331.4 g/mol |

Nom IUPAC |

(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |

InChI |

InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/b11-10+,14-12+/t15-,16-,18-,19-/m0/s1 |

Clé InChI |

HJVCHYDYCYBBQX-HLTLHRPFSA-N |

SMILES |

CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |

SMILES isomérique |

C[C@@H](/C=C(\C)/C=C/[C@@H]([C@H](C)C(=O)O)N)[C@H](CC1=CC=CC=C1)OC |

SMILES canonique |

CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ADDA; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.